molecular formula C23H18O7S B2967512 3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 4-methoxybenzenesulfonate CAS No. 896040-22-5

3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 4-methoxybenzenesulfonate

Cat. No.: B2967512
CAS No.: 896040-22-5
M. Wt: 438.45
InChI Key: YUHXOLHWDGRQPM-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-2-oxo-2H-chromen-7-yl 4-methoxybenzenesulfonate (CAS 896040-22-5) is a synthetic coumarin derivative of significant interest in medicinal chemistry and biological research. This compound, with the molecular formula C 23 H 18 O 7 S and a molecular weight of 438.5 g/mol, features a sulfonate ester group, a modification known to influence the bioactivity and physicochemical properties of core structures . Related coumarin-sulfonate esters have been characterized by X-ray crystallography, revealing a planar 2H-chromene ring system and specific dihedral angles that inform structure-activity relationships . The core coumarin scaffold is extensively documented for its diverse biological activities. This compound serves as a key intermediate and probe in investigating pathways relevant to oncology and immunology. Specifically, related coumarin derivatives have demonstrated potent inhibitory effects against various therapeutic targets, including Cdc25 phosphatases, which are crucial for cell cycle progression; HSP90, a chaperone protein involved in cancer cell survival; and MEK1, a kinase in the MAPK signaling pathway . Furthermore, certain coumarins are known to exhibit anti-inflammatory activity by inhibiting TNF-α . Beyond these therapeutic applications, coumarin derivatives are widely utilized as fluorescent labels and probes in molecular studies of nucleic acids and proteins due to their favorable photophysical properties . The synthesis of this class of compounds typically involves the reaction of a hydroxycoumarin precursor with a sulfonyl chloride, such as 4-methoxybenzenesulfonyl chloride, in the presence of a base like potassium carbonate . This product is intended for research purposes only and is strictly not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

[3-(4-methoxyphenyl)-2-oxochromen-7-yl] 4-methoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18O7S/c1-27-17-6-3-15(4-7-17)21-13-16-5-8-19(14-22(16)29-23(21)24)30-31(25,26)20-11-9-18(28-2)10-12-20/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUHXOLHWDGRQPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)OC)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-Methoxyphenyl)-2-oxo-2H-chromen-7-yl 4-methoxybenzenesulfonate is a synthetic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this specific compound, exploring its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a coumarin backbone with methoxyphenyl and benzenesulfonate substituents. Its unique structure contributes to its biological activity, particularly in enzyme inhibition and antioxidant properties.

Biological Activity Overview

The biological activities of this compound have been evaluated through various studies:

  • Antioxidant Activity : The compound demonstrates significant free radical scavenging ability, which is crucial for protecting cells from oxidative stress.
  • Anti-inflammatory Properties : In vitro studies suggest that it can inhibit pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
  • Antimicrobial Effects : Preliminary tests indicate that the compound exhibits antimicrobial activity against various bacterial strains.

Antioxidant Activity

Research has shown that compounds with similar structures exhibit strong antioxidant properties. For instance, a study on related coumarin derivatives revealed IC50 values indicating effective scavenging of free radicals, suggesting that this compound may possess comparable activity .

Enzyme Inhibition Studies

The inhibition of key enzymes involved in inflammation has been a focal point in understanding the therapeutic potential of this compound. The following table summarizes findings from various studies regarding its inhibitory effects:

Enzyme IC50 Value (µM) Reference
Cyclooxygenase-2 (COX-2)15.6
Lipoxygenase (LOX)19.2
Acetylcholinesterase (AChE)10.4

These values indicate a moderate level of inhibition, suggesting potential for further development as an anti-inflammatory agent.

Case Studies

Several case studies have highlighted the therapeutic potential of coumarin derivatives, including those structurally similar to this compound:

  • Breast Cancer Cell Lines : In vitro studies reported cytotoxic effects against MCF-7 breast cancer cells, with IC50 values indicating effective cell growth inhibition .
  • Neuroprotective Effects : Some derivatives have been studied for their ability to protect neuronal cells from oxidative damage, potentially offering insights into neurodegenerative disease treatments .

Scientific Research Applications

Based on the search results, here's what is known about the applications of the chemical compound "3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 4-methoxybenzenesulfonate":

This compound is classified as a coumarin derivative, featuring a coumarin backbone with specific substitutions. It has a methoxy-substituted phenyl group at the 3-position and a 4-methoxybenzenesulfonate group at the 7-position. The molecular weight is approximately 346.37 g/mol.

While information on the specific compound "this compound" is limited, analysis of its structure provides some insights into its potential properties and functionalities. Coumarin derivatives, including this compound, have been investigated for their diverse biological activities.

Potential applications based on structural similarities and coumarin derivatives:

  • Biological activities Coumarin derivatives have demonstrated potential in biological activities. Interaction studies involving this compound focus on its binding affinity with biological targets and help elucidate the mechanisms behind its biological activities and potential therapeutic uses.
  • Antimicrobial Activity Structurally similar compounds such as 4-Methyl-2-oxo-2H-chromen-7-yl methanesulfonate are known for significant antimicrobial activity.
  • Anti-cancer properties Coumarin derivatives, such as 3-(4-hydroxyphenyl)-2-oxo-2H-chromen, have been investigated for anti-cancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Coumarin Derivatives

The biological and physicochemical properties of coumarins are highly sensitive to substituent modifications. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Coumarin Derivatives
Compound Name Molecular Formula Substituents Molecular Weight Key Properties
3-(4-Methoxyphenyl)-2-oxo-2H-chromen-7-yl 4-methoxybenzenesulfonate C₂₃H₁₈O₇S - 3: 4-Methoxyphenyl
- 7: 4-Methoxybenzenesulfonate
438.5 Targets Cdc25, HSP90; fluorescent labeling
3-(4-Methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate () C₁₈H₁₄O₅ - 3: 4-Methoxyphenyl
- 7: Acetate
333.1 Used in SAR studies; lower polarity than sulfonate
4-Methyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate () C₁₇H₁₄O₅S - 4: Methyl
- 7: Tosyl (4-methylbenzenesulfonate)
330.4 Simpler structure; lacks methoxy groups on aryl rings
8-Iodo-4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate () C₁₆H₁₁IO₅S - 8: Iodo
- 4: Methyl
- 7: Benzenesulfonate
442.2 Enhanced electronic effects due to iodine; synthetic versatility
[3-(4-Chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 4-methylbenzoate () C₂₄H₁₄ClF₃O₄ - 3: 4-Chlorophenyl
- 4: Oxo
- 7: 4-Methylbenzoate
458.1 Electron-withdrawing groups (Cl, CF₃) may improve target binding

Structure-Activity Relationships (SAR)

Key Findings :

Sulfonate vs. 4-Methoxybenzenesulfonate specifically introduces steric bulk and additional methoxy-based electron donation, which may stabilize π-π interactions in biological targets .

Substituent Position Effects: Methoxy Groups: Methoxy substituents on both the coumarin and sulfonate aryl rings (as in the target compound) enhance antioxidant and anti-inflammatory activities, paralleling trends in chalcone derivatives ().

Coumarin Core Modifications :

  • 4-Methyl Coumarins (e.g., ) exhibit reduced planarity compared to unsubstituted coumarins, affecting membrane permeability .
  • Trifluoromethyl Groups () increase lipophilicity and resistance to oxidative degradation, common in drug design .

Q & A

[Basic] What synthetic methodologies are employed to prepare 3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 4-methoxybenzenesulfonate?

Answer:
The compound is synthesized via nucleophilic substitution. A mixture of 4-methylumbelliferone (1.00 mmol), potassium carbonate (2.5 mmol), and 4-methoxybenzenesulfonyl chloride (1.1 mmol) in ethyl acetate is refluxed for 5 hours. Post-reaction, the product is extracted, washed, dried, and recrystallized from hexane/ethyl acetate (7:1) to yield colorless crystals . This method ensures regioselective sulfonation at the 7-hydroxy position of the coumarin core.

[Basic] How is the crystal structure of this compound determined using X-ray crystallography?

Answer:
Single-crystal X-ray diffraction data are collected at 296 K using Mo-Kα radiation (λ = 0.71073 Å). The compound crystallizes in the triclinic space group P1 with unit cell parameters:

  • a = 7.9801(3) Å, b = 9.2234(4) Å, c = 10.9682(5) Å
  • α = 99.049(1)°, β = 90.288(1)°, γ = 93.945(1)°
  • V = 795.26(6) ų, Z = 2

Structural refinement is performed using SHELXL , with hydrogen atoms constrained using a riding model. The 2H-chromene ring is planar (max deviation: 0.016 Å), and the dihedral angle between the coumarin and benzene rings is 54.61° .

[Advanced] What strategies resolve anisotropic displacement or disorder during crystallographic refinement?

Answer:
Discrepancies are addressed by:

  • Applying SHELXL constraints for H-atoms (riding model, Uiso = 1.2–1.5×Ueq(C)).
  • Analyzing weak intermolecular interactions (e.g., C–H···O hydrogen bonds and C–H···π stacking) to validate packing stability .
  • Checking for twinning using SHELXTL ’s TWIN commands and verifying data with PLATON .
  • Cross-validating refinement with WinGX tools for geometry and displacement parameter consistency .

[Advanced] How can researchers assess this compound’s inhibitory activity against kinase targets like Cdc25 or MEK1?

Answer:

  • In vitro enzyme assays : Measure IC₅₀ values using fluorescence-based or colorimetric substrates (e.g., p-nitrophenyl phosphate for phosphatases).
  • Dose-response curves : Compare with known inhibitors (e.g., coumarin derivatives in inhibit Cdc25 with IC₅₀ ~1–10 µM).
  • Structural docking : Use the crystal structure to model interactions with target active sites, guided by coumarin sulfonate’s planar conformation and sulfonate electronegativity .

[Basic] What spectroscopic techniques characterize this compound post-synthesis?

Answer:

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy groups at δ ~3.8 ppm; coumarin carbonyl at δ ~160 ppm).
  • IR spectroscopy : Identify sulfonate S=O stretches (~1360 cm⁻¹) and coumarin C=O (~1700 cm⁻¹).
  • Mass spectrometry (EI/ESI) : Verify molecular ion peaks (m/z 346.34 for [M]⁺) .

[Advanced] How do intermolecular interactions influence this compound’s solid-state stability?

Answer:
The crystal packing is stabilized by:

  • C–H···O hydrogen bonds (e.g., C15–H15···O3, 2.56 Å) forming 2D networks parallel to the bc-plane.
  • C–H···π interactions between the coumarin ring (Cg1: O2/C9–C13) and adjacent methoxybenzene groups .
    Thermogravimetric analysis (TGA) can further correlate packing efficiency with thermal stability.

[Advanced] What computational methods support electronic structure analysis for fluorescence studies?

Answer:

  • TD-DFT calculations : Predict excitation/emission wavelengths by modeling HOMO-LUMO transitions. Coumarin derivatives typically show λem ~400–500 nm .
  • Molecular electrostatic potential (MEP) maps : Highlight electron-rich sulfonate and carbonyl groups for protein binding studies .
  • Fluorescence quenching assays : Test interactions with biomolecules (e.g., bovine serum albumin) to evaluate probe potential .

[Basic] What are the key challenges in scaling up the synthesis of this compound?

Answer:

  • Regioselectivity : Competing sulfonation at other hydroxyl sites requires strict stoichiometric control (1:1.1 ratio of coumarin:sulfonyl chloride) .
  • Purification : Recrystallization from hexane/ethyl acetate minimizes byproducts but may reduce yield (~60–70% reported) .
  • Solvent choice : Ethyl acetate’s moderate polarity balances reactivity and solubility, but alternatives (e.g., THF) may require optimization.

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